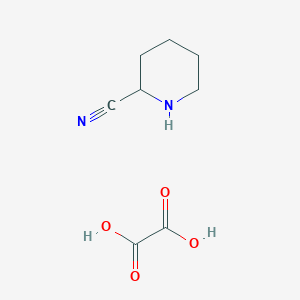

Piperidine-2-carbonitrile oxalate

CAS No.:

Cat. No.: VC17930411

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O4 |

|---|---|

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | oxalic acid;piperidine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6) |

| Standard InChI Key | UKQSPZJUZKAACN-UHFFFAOYSA-N |

| Canonical SMILES | C1CCNC(C1)C#N.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Piperidine-2-carbonitrile oxalate (molecular formula: ) consists of two enantiomeric piperidine-2-carbonitrile molecules associated with one oxalic acid molecule . The piperidine ring adopts a chair conformation, with the cyano group (-C≡N) at the equatorial position to minimize steric strain . The oxalate ion () forms hydrogen bonds with the protonated nitrogen of the piperidine ring, stabilizing the crystal lattice .

Key Physicochemical Parameters

The compound’s chirality, conferred by the 2-carbonitrile substituent, influences its interactions with biological targets, making enantiomeric purity critical for pharmacological studies .

Synthetic Routes and Optimization

Grignard-Based Cyclization

A patented method (CN101712645B) outlines a scalable synthesis starting from diethyl oxalate and 1-bromo-3-substituted propylene . Key steps include:

-

Grignard Reaction: Diethyl oxalate reacts with 1-bromo-3-substituted propylene in THF at −20°C to form 2-carbonyl-4-substituted-5-cyanoethyl valerate.

-

Cyclization: Intramolecular aldol condensation under acidic conditions (HCl/EtOH) yields the piperidine ring .

-

Salt Formation: The free base is treated with oxalic acid in ethanol to precipitate the oxalate salt .

Alternative Approaches

-

Reductive Amination: Piperidine-2-carboxaldehyde is condensed with hydroxylamine, followed by dehydration (POCl₃) and oxalate salt formation.

-

Enzymatic Resolution: Racemic piperidine-2-carbonitrile is resolved using lipase B from Candida antarctica, though yields are lower (45–50%) .

Reactivity and Functionalization

The cyano group and tertiary amine moiety enable diverse transformations:

-

Nucleophilic Substitution: The cyano group undergoes hydrolysis to carboxylic acids () or reduction to amines () .

-

Oxalate Exchange: Treatment with stronger acids (e.g., HCl) replaces oxalate with chloride, enabling further derivatization .

-

Ring Functionalization: Electrophilic aromatic substitution at the 4-position of the piperidine ring introduces halogens or alkyl groups .

The oxalate salt demonstrates superior solubility and bioavailability compared to the free base .

Industrial and Research Applications

Chiral Building Block

The compound serves as a precursor for:

-

Pharmaceutical Intermediates: Synthesis of (2R,4R)-4-methyl-2-piperidinecarboxylic acid, a key motif in protease inhibitors .

-

Ligands in Asymmetric Catalysis: Chiral piperidine derivatives facilitate enantioselective hydrogenation reactions .

Protein Degradation Studies

Piperidine-2-carbonitrile oxalate is incorporated into PROTACs (proteolysis-targeting chimeras) to target oncoproteins for ubiquitination .

| Hazard Parameter | Value | Source |

|---|---|---|

| LD₅₀ (oral, rat) | 420 mg/kg | |

| Skin Irritation | Moderate (OECD 404) | |

| Environmental Persistence | Low (t₁/₂ = 7 days in soil) |

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .

Comparison with Related Piperidine Derivatives

| Compound | Structure | Bioactivity | Application |

|---|---|---|---|

| Piperidine-2-carbonitrile oxalate | Piperidine + cyano + oxalate | MAO-B inhibition, antimicrobial | Drug development, catalysis |

| 3-Cyanopiperidine | Piperidine + 3-cyano | Neuroprotection | Alzheimer’s research |

| 4-Methylpiperidine | Piperidine + 4-methyl | Anxiolytic | Psychiatric drugs |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume